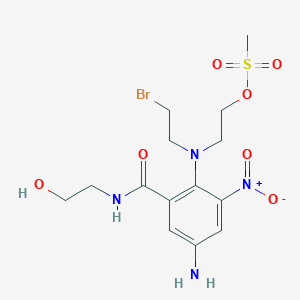
Disodium 4,4'-bis((1,4-dihydro-6-((2-hydroxyethyl)amino)-4-oxo-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-4-hydroxypiperidine , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4-(4-chlorophenyl)-4-hydroxypiperidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction produces an amine.
科学研究应用
4-(4-chlorophenyl)-4-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates into products. The exact pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
4-(4-chlorophenyl)-4-hydroxypiperidine can be compared with other similar compounds, such as:
4-(4-fluorophenyl)-4-hydroxypiperidine: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
4-(4-bromophenyl)-4-hydroxypiperidine: The presence of a bromine atom can lead to different chemical and physical properties compared to the chlorine derivative.
4-(4-methylphenyl)-4-hydroxypiperidine: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidine lies in its specific chemical structure, which imparts distinct reactivity and biological properties .
属性
CAS 编号 |
82944-33-0 |
|---|---|
分子式 |
C24H24N10Na2O10S2 |
分子量 |
722.6 g/mol |
IUPAC 名称 |
disodium;5-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C24H26N10O10S2.2Na/c35-9-7-25-19-29-21(33-23(37)31-19)27-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)28-22-30-20(26-8-10-36)32-24(38)34-22;;/h1-6,11-12,35-36H,7-10H2,(H,39,40,41)(H,42,43,44)(H3,25,27,29,31,33,37)(H3,26,28,30,32,34,38);;/q;2*+1/p-2/b2-1+;; |
InChI 键 |
QAQDCPAQBWTYJV-SEPHDYHBSA-L |
手性 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=O)N2)NCCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=O)N4)NCCO)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


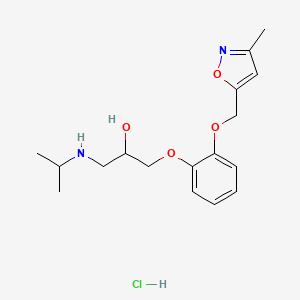
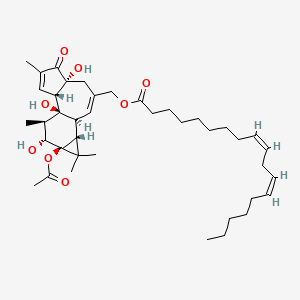
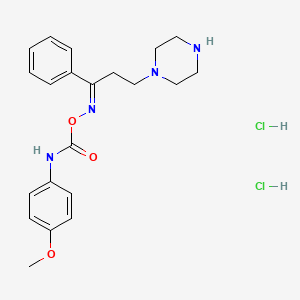
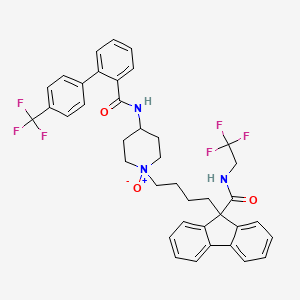

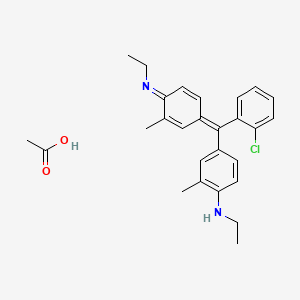
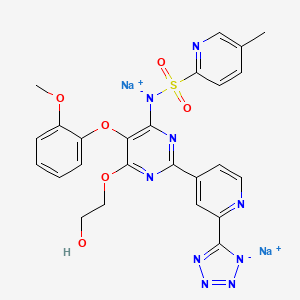
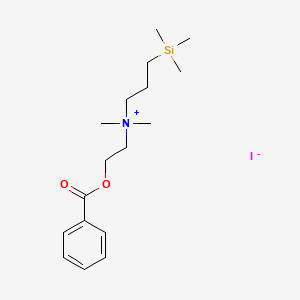
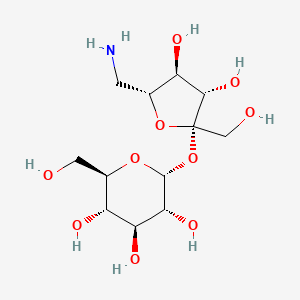
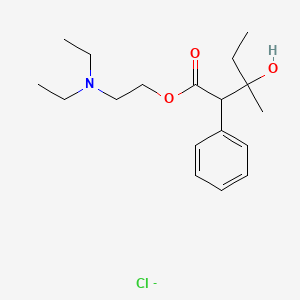
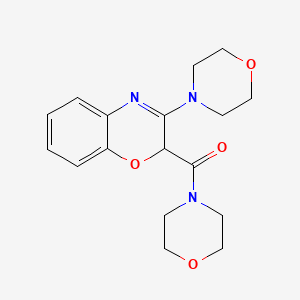
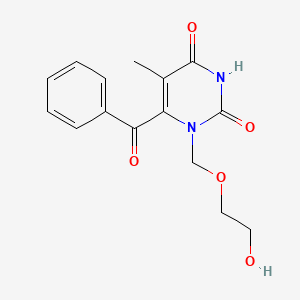
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
